molecular formula C11H12F2O3 B13082126 3,5-Difluoro-2-isobutoxybenzoic acid CAS No. 1443343-93-8

3,5-Difluoro-2-isobutoxybenzoic acid

Cat. No.: B13082126
CAS No.: 1443343-93-8
M. Wt: 230.21 g/mol
InChI Key: MOJRQLVGMKMWSD-UHFFFAOYSA-N
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Description

2-iso-Butoxy-3,5-difluorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-butoxy group attached to a benzoic acid core. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-iso-Butoxy-3,5-difluorobenzoic acid may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylates and alcohols, respectively.

Scientific Research Applications

2-iso-Butoxy-3,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-3,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The iso-butoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iso-Butoxy-3,5-difluorobenzoic acid is unique due to the combination of fluorine atoms and the iso-butoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

1443343-93-8

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

3,5-difluoro-2-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(11(14)15)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI Key

MOJRQLVGMKMWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(=O)O

Origin of Product

United States

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